molecular formula C4H4BBrO2S B151689 (4-Bromothiophen-2-yl)boronic acid CAS No. 499769-92-5

(4-Bromothiophen-2-yl)boronic acid

Cat. No.: B151689
CAS No.: 499769-92-5
M. Wt: 206.86 g/mol
InChI Key: JNBQQYFWHGVOBY-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO2S. It is a derivative of thiophene, where a bromine atom is substituted at the 4-position and a boronic acid group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)boronic acid typically involves the bromination of thiophene followed by borylation. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) to yield 4-bromothiophene. This intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

These steps are facilitated by the unique electronic properties of the boronic acid group, which enhance the efficiency and selectivity of the coupling reaction .

Comparison with Similar Compounds

  • 5-Bromothiophene-2-boronic acid
  • 4-Bromo-3-thiopheneboronic acid
  • 2-Bromothiophene-3-boronic acid

Uniqueness: (4-Bromothiophen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is crucial .

Properties

IUPAC Name

(4-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBQQYFWHGVOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629616
Record name (4-Bromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-92-5
Record name B-(4-Bromo-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499769-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromothiophen-2-yl)boronic acid
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